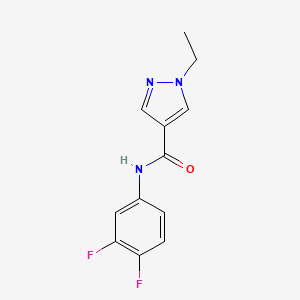
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes. This compound 11-7082 has also been shown to inhibit the activity of IKKβ, a kinase that is involved in the phosphorylation of IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been found to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound 11-7082 has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 is a highly specific inhibitor of NF-κB and has been widely used in scientific research to study the role of NF-κB in various cellular processes. However, it is important to note that this compound 11-7082 has been shown to have off-target effects on other signaling pathways, such as JNK and ERK, at high concentrations. Therefore, it is important to use appropriate controls and concentrations in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. This compound 11-7082 could be used as a lead compound to develop more potent and selective inhibitors of NF-κB or other signaling pathways. Another potential application is in the study of the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound 11-7082 could be used to investigate the effects of NF-κB inhibition on the aging process and the development of age-related diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been extensively used in scientific research for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses. This compound 11-7082 has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-7-4-5-10(9(14)6-7)15-13(19)11-12(18(20)21)8(2)17(3)16-11/h4-6H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZDLHSLVBFKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



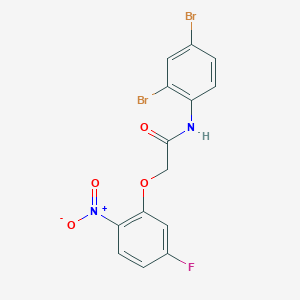
![N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide](/img/structure/B3482560.png)
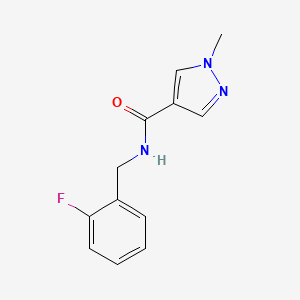
![ethyl 5-{[(2-methylphenoxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3482573.png)
![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3482574.png)
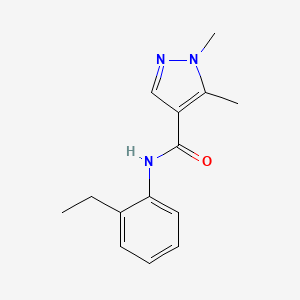

![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3482592.png)
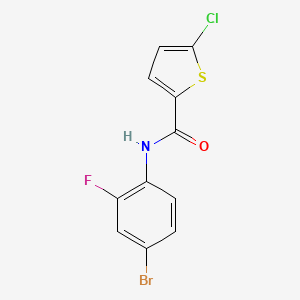
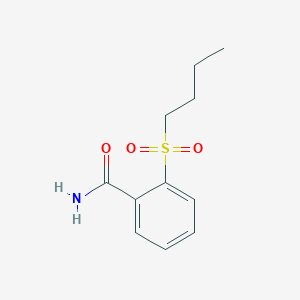
![2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3482612.png)
![3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B3482627.png)
